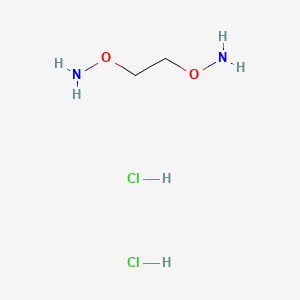
O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride: is a chemical compound with the molecular formula C2H10Cl2N2O2 and a molecular weight of 165.019 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride typically involves the reaction of ethylene glycol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted hydroxylamines
科学研究应用
Chemistry: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the synthesis of various chemical intermediates and as a stabilizer in certain formulations .
作用机制
The mechanism of action of O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine groups can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .
相似化合物的比较
- 1,2-bis(aminooxy)ethane dihydrochloride
- Hydroxylamine, O,O’-1,2-ethanediylbis-, dihydrochloride
Uniqueness: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride is unique due to its dual hydroxylamine groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .
属性
CAS 编号 |
104845-83-2 |
|---|---|
分子式 |
C2H9ClN2O2 |
分子量 |
128.56 g/mol |
IUPAC 名称 |
O-(2-aminooxyethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H8N2O2.ClH/c3-5-1-2-6-4;/h1-4H2;1H |
InChI 键 |
HCBBACGKXUXHIP-UHFFFAOYSA-N |
SMILES |
C(CON)ON.Cl.Cl |
规范 SMILES |
C(CON)ON.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















